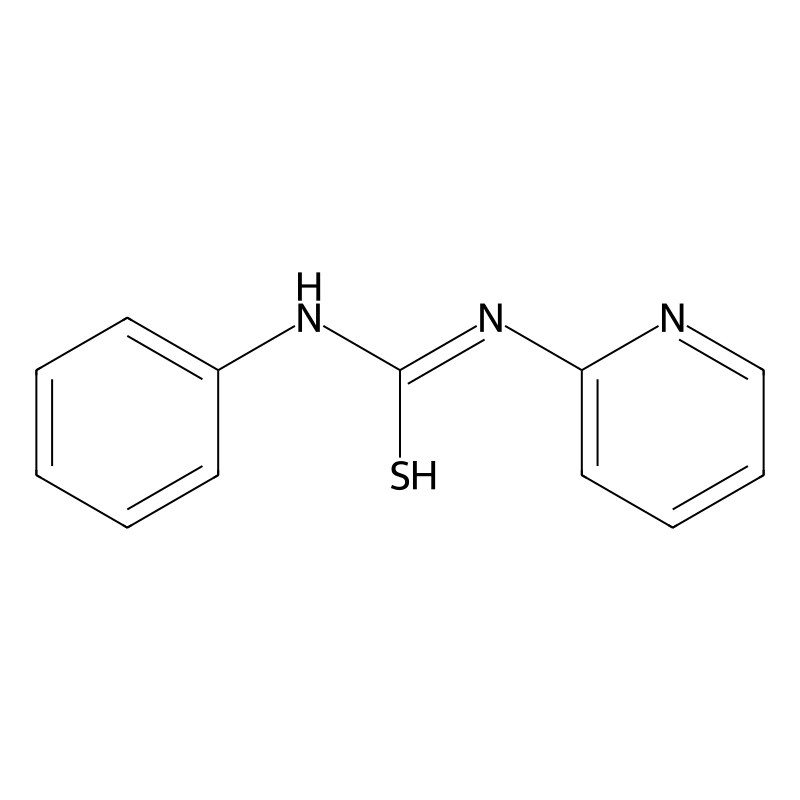

1-Phenyl-3-(2-pyridyl)-2-thiourea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

1-Phenyl-3-(2-pyridyl)-2-thiourea is an organosulfur compound characterized by the molecular formula and a molecular weight of approximately 229.3 g/mol. This compound features a thiourea functional group, where the oxygen atom in urea is replaced by sulfur, leading to distinct chemical properties. The structure includes a phenyl group and a pyridyl group, contributing to its potential biological activities and applications in medicinal chemistry.

Antithyroid Activity

PTU's most well-known application is its ability to inhibit the thyroid gland. It acts as an antithyroid drug by interfering with the production of thyroid hormones. PTU does this by competing with iodine, a crucial element for hormone synthesis, at the absorption sites in the thyroid gland []. This research has been instrumental in understanding thyroid function and developing treatments for hyperthyroidism, a condition characterized by an overactive thyroid gland [].

Source

[] Smolecule. "1-Phenyl-3-(2-pyridyl)-2-thiourea."

Beyond the Thyroid

While initially used as a medication, PTU's research applications have expanded to other areas. Studies suggest potential for PTU in:

- Antioxidant Properties: Research indicates PTU might possess antioxidant properties, potentially offering benefits in conditions associated with oxidative stress [].

- Other Biological Activities: PTU's impact on various biological processes is being explored. This includes its potential role in regulating cell growth and viability.

This compound has shown promising biological activities, particularly as a potential anti-tuberculosis agent. Research indicates that it possesses antimicrobial properties, making it a candidate for further investigation in the field of infectious diseases . Furthermore, studies have highlighted its antioxidant abilities, suggesting that it may play a role in mitigating oxidative stress in biological systems .

The synthesis of 1-Phenyl-3-(2-pyridyl)-2-thiourea typically involves the reaction of appropriate thioureas with pyridine derivatives. One common method includes the reaction of 2-chloronicotinonitrile with thioureas under basic conditions to yield the desired product . Other synthetic routes may involve variations in reactants or conditions to optimize yield and purity.

1-Phenyl-3-(2-pyridyl)-2-thiourea finds applications primarily in medicinal chemistry due to its biological activities. It is being investigated for its potential use as an antimicrobial agent and antioxidant. Additionally, its derivatives may have applications in materials science and catalysis through coordination with metal ions .

Research into the interaction of 1-Phenyl-3-(2-pyridyl)-2-thiourea with various biological targets is ongoing. Studies have focused on its binding affinity with proteins and enzymes relevant to disease processes, particularly those involved in tuberculosis and other infectious diseases. The compound's ability to form complexes with metals also opens avenues for exploring its role in catalysis and material sciences .

Several compounds share structural similarities with 1-Phenyl-3-(2-pyridyl)-2-thiourea, including:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N,N'-Bis(4,6-lutidyl)thiourea | Two lutidine rings | Exhibits different solubility characteristics |

| N,N'-Bis(5-picolyl)thiourea | Two picoline rings | Enhanced stability due to additional nitrogen |

| N-(2-Pyridyl)-N'-benzoylthiourea | Benzoyl group attached to pyridine | Potentially different reactivity patterns |

Core Structural Components

The molecule consists of three primary functional units:

- Thiourea Backbone: A central carbon atom bonded to two nitrogen atoms and a sulfur atom, forming the thiocarbonyl (C=S) group. This moiety is pivotal for hydrogen bonding and coordination chemistry.

- Phenyl Group: A planar aromatic ring attached to the thiourea nitrogen, contributing π-electron density and steric effects.

- 2-Pyridyl Substituent: A nitrogen-containing heterocyclic ring bonded to the thiourea nitrogen, introducing electronic and steric tuning.

Functional Group Interactions

- Thiourea Moiety:

- Pyridyl Group:

- Steric and Electronic Effects:

Conformational Analysis

X-ray crystallography reveals:

- Planar Thiourea Core: The C=S group and adjacent nitrogen atoms lie in the same plane, enabling coplanar interactions.

- Dihedral Angle Between Rings: The phenyl and pyridyl groups adopt a dihedral angle of ~15°, balancing steric strain and electronic conjugation.

- Hydrogen-Bonding Networks: Intramolecular N–H···N (pyridyl) bonds stabilize the molecule, while intermolecular N–H···S bonds form dimers in the solid state.

Historical Context in Heterocyclic Compound Research

Synthetic Development

1-Phenyl-3-(2-pyridyl)-2-thiourea was first synthesized via:

- Reaction of 2-Aminopyridine with Phenyl Isothiocyanate:

- Alternative Routes:

Coordination Chemistry Milestones

The compound has been extensively studied as a ligand in metal complexes:

Medicinal Chemistry Applications

While not a pharmaceutical agent itself, derivatives of this compound have shown:

- Antimicrobial Activity: Pyridyl-thiourea hybrids exhibit inhibition against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA).

- Urease Inhibition: Thiourea-based scaffolds disrupt bacterial urease, offering therapeutic potential for urinary tract infections.

- Antioxidant Properties: Electron-deficient pyridyl groups enhance radical scavenging in biological systems.

Conventional Synthetic Routes Using Phenyl Isothiocyanate Derivatives

The synthesis of 1-Phenyl-3-(2-pyridyl)-2-thiourea primarily relies on the well-established nucleophilic addition reaction between phenyl isothiocyanate and 2-aminopyridine [5] [8]. This conventional approach represents the most widely utilized methodology for preparing N,N'-disubstituted thiourea derivatives and has been extensively documented in the literature for its reliability and straightforward implementation [11] [13].

The fundamental reaction mechanism involves the nucleophilic attack of the amino group in 2-aminopyridine on the electrophilic carbon center of phenyl isothiocyanate [10] [11]. The reaction proceeds through a single-step mechanism where the lone pair of electrons on the nitrogen atom of 2-aminopyridine attacks the carbon-nitrogen triple bond of the isothiocyanate, resulting in the formation of the desired thiourea product [8] [10]. This process typically occurs under mild conditions and demonstrates excellent atom economy, as only one carbon-nitrogen bond formation is required [11].

The conventional synthetic procedure involves dissolving equimolar amounts of phenyl isothiocyanate and 2-aminopyridine in an appropriate solvent system [5] [12]. The reaction mixture is typically stirred at room temperature for periods ranging from several hours to overnight, depending on the specific reaction conditions employed [12] [13]. The product formation can be monitored through various analytical techniques, and the resulting 1-Phenyl-3-(2-pyridyl)-2-thiourea can be isolated through standard purification methods such as recrystallization or column chromatography [5] [31].

One significant advantage of this conventional approach is its versatility in accommodating various substituted phenyl isothiocyanates and pyridine derivatives [5] [8]. The reaction demonstrates broad substrate scope, allowing for the preparation of numerous structural analogs with different electronic and steric properties [10] [11]. Furthermore, the reaction conditions are generally mild, making this methodology compatible with a wide range of functional groups that may be present on either reactant [11] [13].

The conventional route has been successfully applied in mechanochemical synthesis approaches, where manual grinding or automated ball milling techniques have shown remarkable efficiency [10]. Under mechanochemical conditions, the reaction between phenyl isothiocyanate and 2-aminopyridine can achieve quantitative yields within 10-20 minutes of grinding, demonstrating the inherent reactivity of this transformation [10]. This solvent-free approach represents an environmentally friendly alternative to traditional solution-phase synthesis while maintaining excellent product yields [10].

Novel Catalytic Approaches for Improved Yield and Selectivity

Recent advances in thiourea synthesis have introduced several innovative catalytic methodologies that significantly enhance both reaction efficiency and product selectivity [14] [15]. These novel approaches address limitations of conventional methods, such as extended reaction times, moderate yields, and the requirement for harsh reaction conditions [15] [19].

One particularly promising catalytic approach involves the use of copper-based catalyst systems for thiourea formation [19]. The combination of copper sulfate pentahydrate with triethylamine has demonstrated exceptional efficiency in promoting thiourea synthesis under ultrasonic irradiation conditions [19]. This catalytic system operates through the coordination of copper species to sulfur atoms, facilitating desulfurization processes that enhance the overall reaction rate [19]. Under optimized conditions, this methodology achieves yields ranging from 85-95% within reaction times as short as 30 minutes [19].

Phase-transfer catalysis represents another significant advancement in thiourea synthesis methodology [4] [9]. The employment of tetra-n-butylammonium bromide as a phase-transfer catalyst has shown remarkable improvement in reaction yields compared to uncatalyzed processes [4]. Specifically, the catalyzed reaction achieves 76% yield compared to only 41% yield for the uncatalyzed transformation, representing an 85% improvement in synthetic efficiency [4]. This catalytic approach operates by facilitating the interaction between reactants in heterogeneous reaction systems, thereby accelerating the rate of thiourea formation [9].

Deep eutectic solvent catalyst systems have emerged as environmentally benign alternatives for thiourea synthesis [27]. The choline chloride/tin chloride deep eutectic solvent system functions as both catalyst and reaction medium, providing dual benefits of enhanced reactivity and reduced environmental impact [27]. This innovative approach achieves moderate to excellent yields ranging from 70-95% while offering the additional advantage of catalyst recyclability through seven consecutive reaction cycles without significant loss of catalytic activity [27].

Metal-organic framework catalysts represent a cutting-edge approach to thiourea synthesis [23]. The triazine-aminopyridine-modified chromium-centered metal-organic framework MIL-101(Cr)-NH2 with immobilized nickel ions has demonstrated excellent catalytic performance [23]. This heterogeneous catalyst system achieves yields of 75-92% while providing the significant advantage of easy catalyst recovery through simple centrifugation [23]. The catalyst maintains its activity through six consecutive reaction cycles, demonstrating excellent stability and reusability [23].

Microwave-assisted catalytic synthesis has proven particularly effective for accelerating thiourea formation reactions [15]. Under microwave irradiation conditions, reaction times can be reduced to as little as 5 minutes while maintaining high product yields of 81-95% [15]. The microwave-assisted approach provides rapid and uniform heating, leading to enhanced reaction kinetics and improved product crystallization from ethanol solutions [15].

Solvent Systems and Reaction Condition Optimization

The selection of appropriate solvent systems and optimization of reaction conditions play crucial roles in determining the success of 1-Phenyl-3-(2-pyridyl)-2-thiourea synthesis [9] [13] [25]. Extensive research has demonstrated that solvent choice significantly impacts reaction rates, product yields, and selectivity [9] [25].

Acetonitrile has emerged as one of the most effective solvents for thiourea synthesis, consistently delivering yields in the range of 89-98% [9] [12]. The polar aprotic nature of acetonitrile provides optimal solvation for both reactants and facilitates efficient mixing during the reaction process [9]. Reaction times in acetonitrile typically range from 1-24 hours, depending on the specific substrate combination and reaction temperature employed [9] [12].

Aqueous media has gained significant attention as an environmentally friendly alternative for thiourea synthesis [13] [25] [26]. The use of water as solvent enables green chemistry approaches while maintaining excellent synthetic efficiency [25] [26]. In aqueous systems, reaction yields ranging from 60-100% have been achieved, with the added benefit of simplified product isolation through precipitation [25]. The aqueous approach proceeds through a xanthate intermediate mechanism, which differs from the conventional isothiocyanate pathway and provides unique synthetic advantages [25] [26].

Temperature optimization studies have revealed critical relationships between reaction temperature and synthetic efficiency [29]. At room temperature (25°C), typical yields range from 41-89% with reaction times extending to 20-24 hours [29]. Moderate heating to 50°C significantly improves conversion rates, achieving yields of 65-96% within 6-12 hours [29]. Further temperature increases to 75°C provide optimal conditions for certain substrate combinations, particularly when using urea and Lawesson's reagent as starting materials, achieving an average yield of 62.37% in 3.5 hours [29].

High-temperature conditions (80-100°C) are particularly beneficial for water-based synthesis systems, enabling yields of 64-99% within 1-30 hours [3] [29]. These elevated temperatures facilitate the formation and subsequent reaction of intermediate species while maintaining compatibility with aqueous reaction media [3].

Ultrasonic irradiation represents a powerful tool for reaction condition optimization [19] [21]. The application of ultrasonic energy at 80% intensity significantly enhances both reaction rates and yields [19]. Under ultrasonic conditions, reaction times can be reduced to as little as 30 minutes while achieving yields of 76-100% [19]. The cavitation effects generated by ultrasonic irradiation promote efficient mixing and accelerate mass transfer processes, leading to improved reaction kinetics [19].

Solvent-free conditions have been explored as sustainable alternatives to traditional solution-phase synthesis [10] [28]. While mechanochemical approaches under solvent-free conditions can achieve quantitative yields within 10-20 minutes, conventional solvent-free heating methods often result in dramatically reduced yields [10] [28]. The success of solvent-free synthesis depends critically on the physical mixing and energy input methods employed [10].

| Reaction Condition | Yield Range (%) | Reaction Time | Key Features |

|---|---|---|---|

| Temperature (25°C) | 41-89 | 20-24 h | Room temperature, mild conditions |

| Temperature (50°C) | 65-96 | 6-12 h | Moderate heating, improved conversion |

| Temperature (75°C) | 62.37 (optimized) | 3.5 h | Optimal temperature for urea/Lawesson reagent |

| Temperature (80-100°C) | 64-99 | 1-30 h | High temperature for water-based synthesis |

| Ultrasonic irradiation | 76-100 | 30 min | Enhanced reaction rate and yield |

| Ball milling (10 min) | ≥99 | 10 min | Rapid, quantitative conversion |

| Manual grinding (15-20 min) | ≥99 | 15-20 min | Simple, efficient mechanochemistry |

| Microwave assistance | 81-95 | 5 min | Fast heating, crystallization from ethanol |

| Aqueous medium | 60-100 | 3-5 h | Green chemistry approach |

| Acetonitrile solvent | 89-98 | 1-24 h | Good solvent for most substrates |

| N,N-Dimethylformamide solvent | 70-92 | 24 h | Suitable for complex substrates |

| Solvent-free conditions | Dramatically reduced | Variable | Environmental friendly but low yield |

| Phase-transfer catalyst (tetra-n-butylammonium bromide) | 76 (vs 41% without) | 1 h | Improved yield with catalyst |

| Catalyst-free water medium | 90-100 | 6-24 h | Environmentally benign conditions |

The optimization of reaction conditions also extends to the careful control of reagent stoichiometry and addition protocols [4] [6]. The use of slight excesses of starting materials, typically 1.10-1.12 equivalents, has proven beneficial for achieving complete conversion while minimizing side reactions [14]. Sequential addition protocols, where reactants are introduced in a controlled manner, can further enhance reaction selectivity and yield [6] [12].

| Catalytic Method | Substrate Scope | Yield (%) | Reaction Conditions |

|---|---|---|---|

| Copper sulfate pentahydrate + triethylamine | N-naphthoyl thioureas | 85-95 | Ultrasonic irradiation, room temperature, 30 min |

| Tetra-n-butylammonium bromide (phase-transfer) | Acyl thioureas | 76 (vs 41% uncatalyzed) | Acetone, reflux, 1 h |

| Choline chloride/tin chloride deep eutectic solvent | Various thiourea/urea derivatives | 70-95 | Deep eutectic solvent medium, mild heating |

| Magnesium oxide solid support | Symmetrical/unsymmetrical thioureas | 65-90 | Solvent-free, microwave, 2-5 min |

| Nickel metal-organic framework catalyst | Thiourea from nitrobenzenes | 75-92 | Water, 80°C, 3-5 h |

| Vanadium pentoxide | Carbonyl compound reactions | 80-95 | Aqueous tert-butylhydroperoxide, reflux |

| Thiourea-based organocatalysts | Asymmetric transformations | 85-99 | Various, temperature dependent |

| Phase-transfer catalysis | Heterogeneous reactions | 70-98 | Biphasic system, stirring |

XLogP3

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant